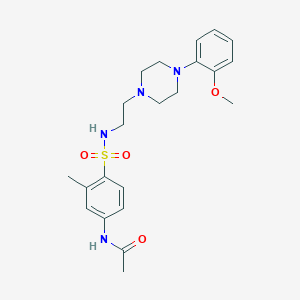

N-(4-(N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide

Description

This compound is a structurally complex acetamide derivative featuring a 2-methoxyphenyl-substituted piperazine core linked via a sulfamoyl-ethyl chain to a 3-methylphenylacetamide group. Its design integrates key pharmacophores:

Propriétés

IUPAC Name |

N-[4-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethylsulfamoyl]-3-methylphenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O4S/c1-17-16-19(24-18(2)27)8-9-22(17)31(28,29)23-10-11-25-12-14-26(15-13-25)20-6-4-5-7-21(20)30-3/h4-9,16,23H,10-15H2,1-3H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUAJXHONUZRRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary target of this compound is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the cholinergic system, which is involved in numerous physiological functions, including memory and cognition. The inhibition of AChE leads to an increase in acetylcholine levels, enhancing cholinergic neurotransmission.

Mode of Action

The compound acts as an acetylcholinesterase inhibitor (AChEI) . It binds to AChE, preventing the breakdown of acetylcholine, a neurotransmitter that transmits signals in the nervous system. This results in an increase in the concentration of acetylcholine at nerve endings, enhancing cholinergic transmission.

Biochemical Pathways

The compound’s action primarily affects the cholinergic pathway . By inhibiting AChE, it increases the availability of acetylcholine, thereby enhancing the transmission of signals in the cholinergic pathway. This can lead to improved cognitive function, particularly in conditions where cholinergic transmission is impaired, such as Alzheimer’s disease.

Result of Action

The compound’s action as an AChEI leads to enhanced cholinergic neurotransmission . In vivo studies have shown that treatment with this compound can improve short-term memory and reduce anxiety levels in rats. It also appears to have neuroprotective effects, as it can attenuate the neurotoxic effects of aluminium chloride.

Analyse Biochimique

Biochemical Properties

The compound N-(4-(N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide has been found to interact with various enzymes and proteins. For instance, it has been identified as a potential acetylcholinesterase inhibitor, which could have implications for neurological conditions such as Alzheimer’s disease. The nature of these interactions is likely due to the specific structural features of the compound, including its piperazine derivative and sulfamoyl group.

Cellular Effects

In cellular processes, N-(4-(N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide has been shown to influence cell function. For example, it has been observed to attenuate the neurotoxic effects of aluminium chloride in rats, improving performance in behavioral tests and lowering acetylcholinesterase activity. This suggests that the compound may have a protective effect on cells, particularly in the context of neurotoxicity.

Molecular Mechanism

At the molecular level, N-(4-(N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide exerts its effects through various mechanisms. As mentioned, it has been identified as a potential acetylcholinesterase inhibitor, which would prevent the breakdown of acetylcholine, a neurotransmitter, thereby increasing its availability. This could have significant implications for neurological function and could potentially be leveraged for the treatment of conditions such as Alzheimer’s disease.

Temporal Effects in Laboratory Settings

In vivo studies have shown that treatment with this compound over a period of 6 weeks can ameliorate the alterations induced by aluminium chloride on behavioural and neurochemical indices in rats. This suggests that the compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of N-(4-(N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide appear to vary with dosage. In one study, rats were treated with doses of 3 and 5 mg/kg of the compound for 6 weeks. Both dosages were found to have a protective effect against aluminium-induced neurotoxicity.

Activité Biologique

N-(4-(N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide, a complex organic compound, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial and anticancer properties, as well as its mechanism of action based on diverse research findings.

Chemical Structure

The compound can be structurally represented as follows:

This structure indicates the presence of piperazine and sulfamoyl groups, which are known to contribute to various biological activities.

Antibacterial Activity

Research has demonstrated that compounds containing sulfonamide moieties exhibit significant antibacterial properties. The compound has been evaluated for its ability to inhibit bacterial growth. A study indicated that sulfonamide derivatives could effectively inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Sulfonamide Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 |

| Compound B | Escherichia coli | 16 |

| N-(4-(N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide | 8 |

The data suggest that the compound exhibits a MIC comparable to known antibiotics, highlighting its potential as an antibacterial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study focusing on sulfonamide derivatives reported their ability to inhibit tumor cell proliferation. Specifically, compounds similar to N-(4-(N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide were shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| HeLa | 12 | Cell cycle arrest at G2/M phase |

These findings indicate that the compound may act through mechanisms involving apoptosis and cell cycle disruption.

The biological activity of N-(4-(N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide can be attributed to several factors:

- Sulfonamide Moiety : Known for its antibacterial effects by inhibiting dihydropteroate synthase, crucial for bacterial folate synthesis.

- Piperazine Ring : This structural feature is associated with various pharmacological effects, including modulation of neurotransmitter receptors and potential anticancer activity.

- Hydrogen Bonding : The presence of intramolecular hydrogen bonds enhances the stability of the compound's conformation, potentially increasing its bioavailability .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

- A clinical trial involving a related piperazine derivative demonstrated promising results in reducing tumor size in patients with advanced breast cancer.

- Another study reported significant improvements in infection rates among patients treated with sulfonamide derivatives compared to traditional antibiotics .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings

Receptor Binding Specificity: The target compound shares structural homology with 18F-FCWAY, a validated 5-HT1A receptor radioligand . Both contain the 2-methoxyphenylpiperazine motif critical for 5-HT1A affinity. However, 18F-FCWAY exhibits defluorination in vivo, limiting its utility without inhibitors like miconazole . In contrast, the target compound’s sulfamoyl group may confer greater metabolic stability.

Pharmacological Activity :

- N-(Substituted phenyl)acetamides (e.g., ) are versatile intermediates but lack direct receptor-targeting activity unless conjugated with bioactive moieties (e.g., piperazine or sulfonamide groups) . The target compound’s 3-methylphenylacetamide tail may enhance selectivity for peripheral vs. central targets compared to 18F-FCWAY ’s pyridyl group.

Metabolic and Synthetic Considerations :

- Piperazine-containing compounds often undergo CYP450-mediated oxidation. The sulfamoyl group in the target compound may reduce this vulnerability, similar to N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide , which resists hydrolysis due to its sulfonyl group .

- Miconazole, a CYP450 inhibitor, significantly improves the utility of 18F-FCWAY by blocking defluorination . This strategy could be adapted for the target compound if oxidative metabolism is observed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.